molecular formula C7H11NO2 B2693649 Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate CAS No. 1909320-08-6

Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate

Cat. No.: B2693649
CAS No.: 1909320-08-6
M. Wt: 141.17
InChI Key: WPZCJCFJUKXYOZ-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[220]hexane-2-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate typically involves the cycloaddition reactions. One common method is the [2+2] cycloaddition of suitable precursors under photochemical conditions . This method allows for the formation of the bicyclic structure with high efficiency and selectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of photochemical cycloaddition can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield fully saturated bicyclic compounds.

Scientific Research Applications

Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate involves its interaction with various molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-7(9)8-4-5-2-3-6(5)8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZCJCFJUKXYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC2C1CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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